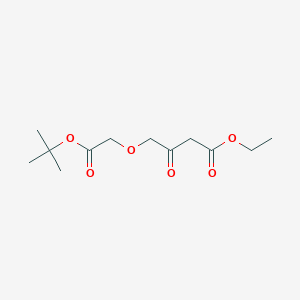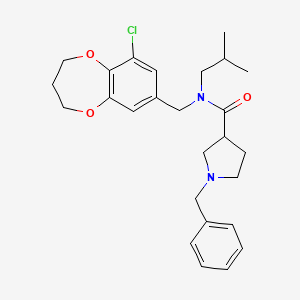
A457 Antagonist
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A457 Antagonist is a small molecule that acts as an antagonist for the prokineticin receptor 2 (PKR2). This receptor is involved in various physiological processes, including angiogenesis, neurogenesis, and inflammation. This compound has shown potential in rescuing certain disease-associated mutations in PKR2, making it a promising candidate for therapeutic applications .
Preparation Methods
The synthesis of A457 Antagonist involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not widely disclosed in public literature. general synthetic methods for similar small molecules typically involve:
Formation of the core structure: This step often involves cyclization reactions or the formation of key bonds through coupling reactions.
Functionalization: Introduction of functional groups that are essential for the activity of the compound. This can include halogenation, alkylation, or acylation reactions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Chemical Reactions Analysis
A457 Antagonist undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro groups to amines.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace existing functional groups on the molecule.
Scientific Research Applications
A457 Antagonist has several scientific research applications:
Chemistry: It is used as a tool compound to study the prokineticin receptor 2 and its role in various chemical pathways.
Biology: The compound is used to investigate the biological functions of PKR2, including its role in cell signaling and disease mechanisms.
Mechanism of Action
A457 Antagonist exerts its effects by binding to the prokineticin receptor 2 and inhibiting its activity. This receptor is a G protein-coupled receptor that plays a role in various cellular processes. By blocking the receptor, this compound can modulate signaling pathways involved in angiogenesis, neurogenesis, and inflammation. The compound’s ability to rescue certain PKR2 mutations suggests that it can restore normal receptor function in cells where the receptor is otherwise dysfunctional .
Comparison with Similar Compounds
A457 Antagonist is unique in its ability to rescue specific PKR2 mutations, a feature not commonly found in other prokineticin receptor antagonists. Similar compounds include:
Finerenone: A mineralocorticoid receptor antagonist with cardiovascular benefits.
Naloxone: An opioid receptor antagonist used to reverse opioid overdoses.
Ondansetron: A 5-HT3 receptor antagonist used as an antiemetic.
These compounds, while similar in their antagonistic properties, target different receptors and have distinct therapeutic applications. This compound’s specificity for PKR2 and its ability to rescue receptor function make it a valuable tool in both research and potential therapeutic contexts .
Properties
Molecular Formula |
C26H33ClN2O3 |
|---|---|
Molecular Weight |
457.0 g/mol |
IUPAC Name |
1-benzyl-N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-N-(2-methylpropyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C26H33ClN2O3/c1-19(2)15-29(17-21-13-23(27)25-24(14-21)31-11-6-12-32-25)26(30)22-9-10-28(18-22)16-20-7-4-3-5-8-20/h3-5,7-8,13-14,19,22H,6,9-12,15-18H2,1-2H3 |
InChI Key |
IOXBZEKQVLIIQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC1=CC2=C(C(=C1)Cl)OCCCO2)C(=O)C3CCN(C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



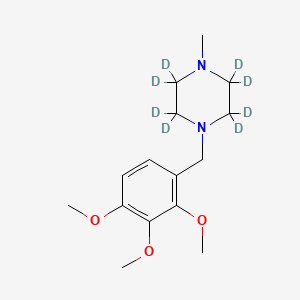
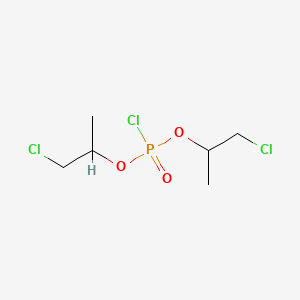
![(S)-tert-Butyl-5-hydroxy-1-(hydroxymethyl)-8-methyl-1,2-dihydropyrrolo[3,2-e]indole-3(6H)-carboxylate](/img/structure/B13444124.png)
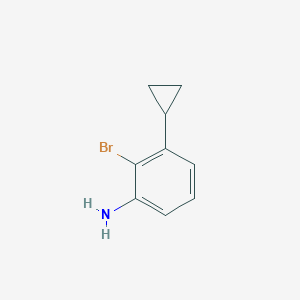
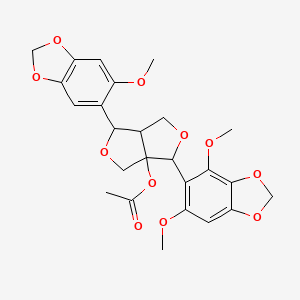
![(2R,3S,5S)-2-hexyl-3-hydroxy-5-[(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoyl]oxyhexadecanoic acid](/img/structure/B13444131.png)

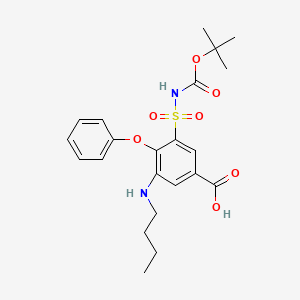
![N-[(Z)-[(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]pentan-2-ylidene]amino]-2,4-dinitroaniline](/img/structure/B13444142.png)
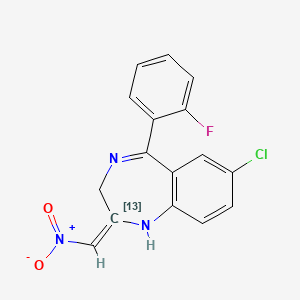
![(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoic acid](/img/structure/B13444179.png)
![N-[3-chloro-4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide](/img/structure/B13444189.png)
